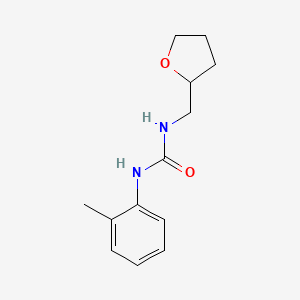![molecular formula C22H25N5O B4958491 3-[4-(4-morpholinyl)-1-piperidinyl]-5-(1-naphthyl)-1,2,4-triazine](/img/structure/B4958491.png)
3-[4-(4-morpholinyl)-1-piperidinyl]-5-(1-naphthyl)-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(4-morpholinyl)-1-piperidinyl]-5-(1-naphthyl)-1,2,4-triazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPTP, and it has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 3-[4-(4-morpholinyl)-1-piperidinyl]-5-(1-naphthyl)-1,2,4-triazine involves the inhibition of complex I of the electron transport chain in mitochondria. This leads to the generation of reactive oxygen species, which ultimately result in the selective destruction of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[4-(4-morpholinyl)-1-piperidinyl]-5-(1-naphthyl)-1,2,4-triazine are primarily observed in the central nervous system. It has been shown to induce symptoms similar to Parkinson's disease in animal models, including tremors, rigidity, and bradykinesia. Additionally, it has been shown to induce apoptosis in dopaminergic neurons, leading to their selective destruction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 3-[4-(4-morpholinyl)-1-piperidinyl]-5-(1-naphthyl)-1,2,4-triazine in lab experiments is its ability to selectively destroy dopaminergic neurons in the substantia nigra. This makes it an essential tool for studying the mechanisms of Parkinson's disease and developing new treatments. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research and development of 3-[4-(4-morpholinyl)-1-piperidinyl]-5-(1-naphthyl)-1,2,4-triazine. One of the primary areas of focus is the development of new treatments for Parkinson's disease. Additionally, there is a growing interest in using this compound as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease. Finally, there is potential for the development of new pesticides and herbicides based on the mechanism of action of this compound.
Métodos De Síntesis
The synthesis of 3-[4-(4-morpholinyl)-1-piperidinyl]-5-(1-naphthyl)-1,2,4-triazine involves several steps. The first step is the preparation of 4-(4-morpholinyl)-1-piperidine by reacting 4-piperidone with morpholine. This intermediate is then reacted with 1-naphthylamine to form the final product, 3-[4-(4-morpholinyl)-1-piperidinyl]-5-(1-naphthyl)-1,2,4-triazine.
Aplicaciones Científicas De Investigación
The scientific research application of 3-[4-(4-morpholinyl)-1-piperidinyl]-5-(1-naphthyl)-1,2,4-triazine is vast and diverse. One of the primary applications of this compound is in the field of neuroscience. It has been shown to selectively destroy dopaminergic neurons in the substantia nigra, resulting in symptoms similar to Parkinson's disease in animal models. This makes it an essential tool for studying the mechanisms of Parkinson's disease and developing new treatments.
Propiedades
IUPAC Name |
4-[1-(5-naphthalen-1-yl-1,2,4-triazin-3-yl)piperidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c1-2-6-19-17(4-1)5-3-7-20(19)21-16-23-25-22(24-21)27-10-8-18(9-11-27)26-12-14-28-15-13-26/h1-7,16,18H,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZOAPCSUATBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCOCC2)C3=NC(=CN=N3)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(5-Naphthalen-1-yl-1,2,4-triazin-3-yl)piperidin-4-yl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-{3-[(2-furylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4958416.png)
![11-(2-chlorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4958422.png)

![1-(4-chlorobenzyl)-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4958440.png)
![1-[4-(4-chlorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4958445.png)
![3-chloro-4-ethoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4958455.png)
![2-(3-{[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B4958463.png)

![3-(3,4-dimethoxyphenyl)-11-(4-hydroxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4958483.png)
![4,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4958500.png)
![11-(3-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4958510.png)
![4-{3-[(4-chlorobenzyl)amino]butyl}phenol](/img/structure/B4958518.png)
![1-(2-fluorobenzyl)-N-[5-fluoro-2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4958529.png)